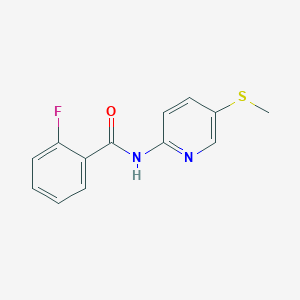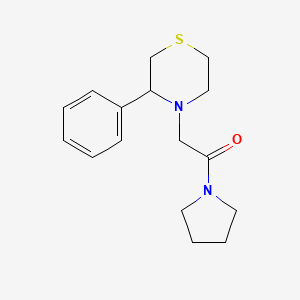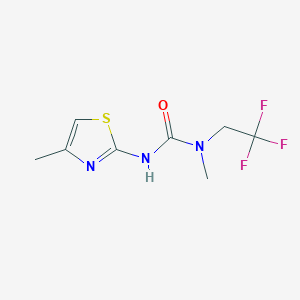![molecular formula C16H21NO2S B7594359 [3-(4-Methylphenyl)thiomorpholin-4-yl]-(oxolan-2-yl)methanone](/img/structure/B7594359.png)
[3-(4-Methylphenyl)thiomorpholin-4-yl]-(oxolan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4-Methylphenyl)thiomorpholin-4-yl]-(oxolan-2-yl)methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MTM or MTMOM, and it has a molecular formula of C16H21NO3S.
Mechanism of Action
MTMOM is believed to work by binding to the active site of the enzymes it inhibits, preventing them from breaking down neurotransmitters. This leads to an accumulation of neurotransmitters in the brain, which can have a range of effects on brain function.
Biochemical and Physiological Effects:
MTMOM has been shown to have a range of biochemical and physiological effects. It has been shown to improve cognitive function in animal models, and to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. It has also been studied for its potential use as a pesticide, due to its ability to inhibit the activity of certain enzymes in insects.
Advantages and Limitations for Lab Experiments
MTMOM has several advantages as a research tool. It is highly pure and stable, making it easy to work with in the lab. It is also relatively inexpensive, which makes it accessible to researchers with limited resources. However, there are some limitations to its use. It is a relatively new compound, and more research is needed to fully understand its properties and potential applications. Additionally, its effects on human health and the environment are not yet fully understood.
Future Directions
There are many potential future directions for research on MTMOM. It could be studied further for its potential applications in the treatment of neurodegenerative disorders, or for its use as a pesticide. It could also be studied for its potential effects on human health and the environment, to better understand its safety and potential risks. Additionally, new synthesis methods could be developed to improve the efficiency and yield of the current process. Overall, MTMOM is a promising compound with many potential applications in scientific research.
Synthesis Methods
The synthesis of MTMOM involves the reaction of 4-methylthiophenol with 2-chloroacetyl-1,3-dioxolane, followed by treatment with morpholine. This process yields a white crystalline powder that is highly pure and stable.
Scientific Research Applications
MTMOM has been shown to have a wide range of potential applications in scientific research. It has been studied for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This inhibition can lead to increased levels of neurotransmitters, which can have a range of effects on brain function.
properties
IUPAC Name |
[3-(4-methylphenyl)thiomorpholin-4-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S/c1-12-4-6-13(7-5-12)14-11-20-10-8-17(14)16(18)15-3-2-9-19-15/h4-7,14-15H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSWLVZWLBRTCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CSCCN2C(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Methylphenyl)thiomorpholin-4-yl]-(oxolan-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Hydroxyphenyl)-1-[2-(5-methylfuran-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7594277.png)

![2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N,N-dimethylacetamide](/img/structure/B7594280.png)
![2-[3-(4-Chlorophenyl)thiomorpholin-4-yl]acetamide](/img/structure/B7594282.png)

![N-[2-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7594293.png)


![N-[1-(1-phenyltetrazol-5-yl)ethyl]-3H-benzimidazole-5-carboxamide](/img/structure/B7594313.png)
![Cyclohex-3-en-1-yl-[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B7594318.png)
![[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B7594321.png)
![[2-[3-(Dimethylamino)phenyl]pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B7594326.png)
![[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone](/img/structure/B7594343.png)
